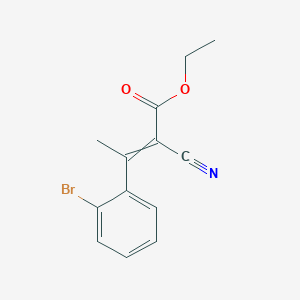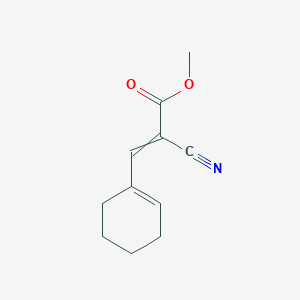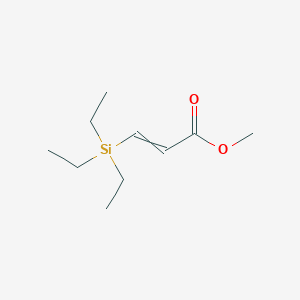![molecular formula C10H10N6OS B14330834 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 111726-11-5](/img/structure/B14330834.png)
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure combining a thieno[2,3-d]pyrimidine core with a tetrazole moiety, which contributes to its diverse chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of an appropriate substituted amidine using an alkali metal base. The reaction is carried out in an inert solvent, ensuring the stability of the intermediate compounds . The process can be summarized as follows:
Starting Materials: Substituted amidine and an alkali metal base.
Reaction Conditions: The reaction is performed in an inert solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Cyclization: The amidine undergoes cyclization to form the desired thieno[2,3-d]pyrimidin-4(3H)-one structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole moiety allows for nucleophilic substitution reactions, where nucleophiles can replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiallergic agent and has been screened for antimycobacterial activity.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an antiallergic agent, it may inhibit the release of histamines or other inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one: This compound shares a similar core structure but lacks the propyl group at the 6-position.
Thieno[2,3-d]pyrimidin-4(3H)-ones: A broader class of compounds with varying substituents that exhibit diverse biological activities.
Uniqueness
6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and interactions with molecular targets.
Propiedades
Número CAS |
111726-11-5 |
|---|---|
Fórmula molecular |
C10H10N6OS |
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
6-propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H10N6OS/c1-2-3-6-4-7-8(18-6)11-5-16(9(7)17)10-12-14-15-13-10/h4-5H,2-3H2,1H3,(H,12,13,14,15) |
Clave InChI |
ILXYMNQZDJUFSU-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(S1)N=CN(C2=O)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)

![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)

![2,5-Pyrrolidinedione, 1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14330765.png)




![2-[(4-Octylphenyl)sulfamoyl]benzoic acid](/img/structure/B14330805.png)



